Chemical properties of 2-(Butan-2-yl)-1,3,2-dioxaborolane for organic synthesis
Chemical properties of 2-(Butan-2-yl)-1,3,2-dioxaborolane for organic synthesis
Topic: Chemical Properties of 2-(Butan-2-yl)-1,3,2-dioxaborolane for Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Strategic Utilization of Unhindered Secondary Alkyl Boronates in Cross-Coupling
Executive Summary: The Steric Advantage
In the landscape of organoboron reagents, 2-(butan-2-yl)-1,3,2-dioxaborolane represents a critical tactical alternative to the ubiquitous pinacol (Bpin) esters. While pinacol esters are favored for their stability, their steric bulk can impede transmetallation, particularly at secondary (
This guide analyzes 2-(butan-2-yl)-1,3,2-dioxaborolane—the ethylene glycol ester of sec-butylboronic acid. Unlike its pinacol counterpart, this molecule lacks the four methyl groups on the dioxaborolane ring. This structural difference renders the boron center significantly more Lewis acidic and less sterically encumbered, facilitating transmetallation in challenging Suzuki-Miyaura couplings where hindered substrates often stall.
Key Technical Differentiator:
-
Pinacol Ester (Bpin): High stability, slow transmetallation at
centers. -
Ethylene Glycol Ester (This Molecule): Lower stability (moisture sensitive), rapid transmetallation, reduced steric footprint.
Chemical Profile & Structural Logic
Molecular Architecture
The molecule consists of a sec-butyl group attached to a boron atom, which is protected by an ethylene glycol backbone forming a 5-membered 1,3,2-dioxaborolane ring.
| Property | Specification |
| IUPAC Name | 2-(Butan-2-yl)-1,3,2-dioxaborolane |
| Molecular Formula | |
| Hybridization (B) | |
| Chirality | The sec-butyl group contains a chiral center at C2. |
| Physical State | Colorless liquid (typically). |
| Stability | Moderate. Prone to hydrolysis in aqueous media; stable under anhydrous conditions. |
Reactivity vs. Stability Trade-off
The absence of methyl substituents on the glycol ring exposes the boron atom to nucleophilic attack.
-
Lewis Acidity: The empty
-orbital on boron is more accessible than in Bpin analogues, making complexation with base (the "ate" complex formation step in Suzuki coupling) faster. -
Hydrolysis: The unhindered nature allows water to attack the B-O bonds more readily. Protocols must strictly exclude moisture until the coupling event.
Synthesis & Preparation Protocols
Since ethylene glycol boronates are less stable than pinacol esters, they are often prepared in situ or used immediately after purification.
Method A: Transesterification (The "Swapping" Strategy)
This is the preferred route for converting stable precursors into this reactive reagent.
Protocol:
-
Starting Material: Begin with 2-(butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Commercial Bpin ester).
-
Reagent: Add 1.1 equivalents of ethylene glycol.
-
Catalyst: Mild acid catalyst (e.g., 1 mol%
or phenylboronic acid). -
Conditions: Stir in pentane or diethyl ether at room temperature.
-
Equilibrium Shift: The reaction is equilibrium-driven. Use a Dean-Stark trap or molecular sieves to remove the liberated pinacol, or rely on the precipitation of the pinacol-glycol exchange byproduct if applicable.
-
Purification: Kugelrohr distillation is recommended due to the liquid nature and moisture sensitivity.
Method B: Grignard Borylation (Direct Synthesis)
Protocol:
-
Reagent Formation: Generate sec-butylmagnesium bromide (
in THF) from 2-bromobutane and Mg turnings. -
Borylation: Cool to
. Add dropwise to a solution of Trimethyl borate ( , 1.2 equiv). -
Hydrolysis: Quench with dilute HCl to form sec-butylboronic acid.
-
Esterification: Extract the boronic acid, then reflux with ethylene glycol (1.0 equiv) in toluene using a Dean-Stark apparatus to remove water azeotropically.
Core Application: Suzuki-Miyaura Cross-Coupling[1]
Coupling secondary alkyl boronates is notoriously difficult due to:
-
Slow Transmetallation: The steric bulk of the secondary alkyl group hinders transfer to Palladium.
- -Hydride Elimination: Once the alkyl group is on Palladium, isomerization to an alkene is rapid.
The 2-(butan-2-yl)-1,3,2-dioxaborolane overcomes obstacle #1 via its reduced steric profile.
Optimized Coupling Protocol
Use this protocol for coupling with aryl bromides.
-
Catalyst System:
(2 mol%) + SPhos or RuPhos (4 mol%).-
Rationale: Buchwald dialkylbiaryl phosphines are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
-
-
Base:
(3.0 equiv) suspended in Toluene/Water (20:1).-
Note: While the ester is moisture sensitive, the "ate" complex forms rapidly. A biphasic system with minimal water often works better than anhydrous conditions for boronic acids/esters.
-
-
Temperature:
. -
Stereochemistry: The reaction typically proceeds with retention of configuration at the boron center, provided the transmetallation is faster than
-elimination.
Mechanistic Visualization
Figure 1: Catalytic cycle highlighting the advantage of the unhindered dioxaborolane ring during the rate-determining transmetallation step.
Stereospecific Oxidation (Matteson Protocol)
Beyond coupling, this reagent is a precursor for chiral alcohols via stereospecific oxidation.
Reaction:
Mechanism:
-
Hydroperoxide anion (
) attacks the Boron. -
1,2-Migration: The sec-butyl group migrates from Boron to Oxygen with complete retention of configuration .
-
Hydrolysis releases 2-butanol.[1]
Protocol:
-
Dissolve 2-(butan-2-yl)-1,3,2-dioxaborolane in THF/Water (1:1).
-
Add
(1M) followed by (30%) dropwise at . -
Stir for 1 hour.
-
Quench with
. -
Extract with ether.
Safety & Handling
-
Toxicity: Boronic esters are generally considered low toxicity, but specific tox data on this glycol ester is limited. Treat as a chemical irritant.
-
Flammability: The sec-butyl group adds alkane character; the liquid is likely combustible.
-
Storage: Store under Argon at
. The ethylene glycol ester is hygroscopic. Hydrolysis releases sec-butylboronic acid (reversible) but degrades stoichiometry.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
- Establishes the reactivity hierarchy of boronic esters and the role of steric bulk in transmetall
-
Sandrock, D. L., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates. Journal of the American Chemical Society.[2] Link
- Provides context on the challenges of secondary alkyl coupling and altern
-
Matteson, D. S. (1989). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link
- Foundational text on the stereospecific oxidation and homolog
-
Ohmura, T., Awano, T., & Suginome, M. (2010). Stereospecific Suzuki-Miyaura Coupling of Secondary Alkylboronates. Journal of the American Chemical Society.[2] Link
- Specific protocols for retaining chirality at secondary alkyl centers during coupling.
